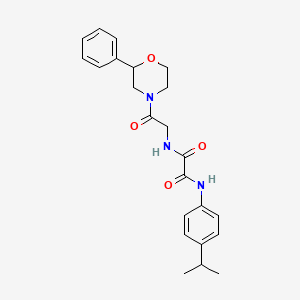
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was initially discovered in the early 1990s and was found to have potent anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action of DMXAA and its potential as a cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system leads to the destruction of tumor cells.
Biochemical and Physiological Effects:
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer therapies. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potent anti-tumor activity. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to be effective against a variety of cancer types. Another advantage is that N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
One limitation of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effectiveness in different cancer types and patient populations. Another limitation is that N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are a number of future directions for research on N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific immune cells and cytokines involved in its anti-tumor activity. Another direction is to test N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in clinical trials to determine its safety and efficacy in humans. Additionally, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be tested in combination with other cancer therapies to determine if it enhances their activity. Finally, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be modified to improve its potency and selectivity for tumor cells.
Métodos De Síntesis
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form a pyrimidine intermediate. This intermediate is then reacted with methyl chloroformate to form the final product, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-10(2)7-13(6-9)18-15(19)14-11(3)12(4)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAAWLECSVPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)
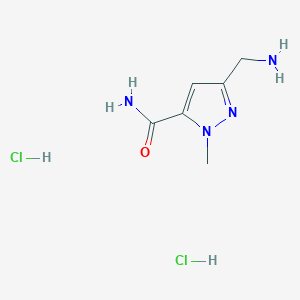
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)
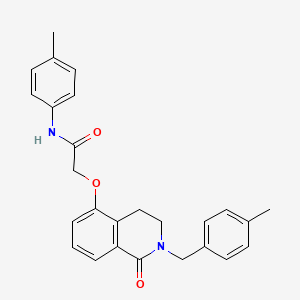
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)

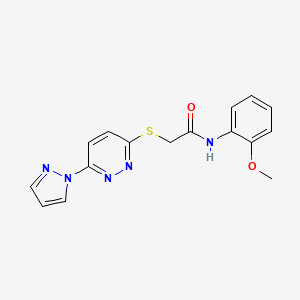
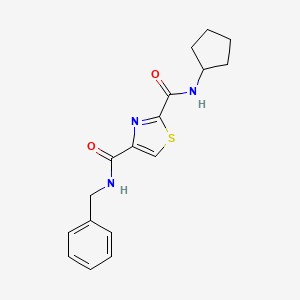
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)
![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)
